8-Aminoguanosine

Description

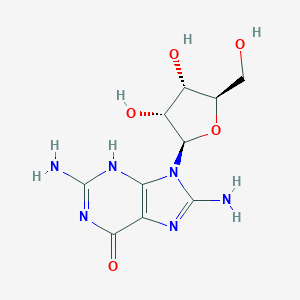

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPTCITVCRFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959515 | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

3868-32-4, 180288-69-1 | |

| Record name | 3868-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Endogenous Occurrence, Biosynthesis, and Biotransformation of 8 Aminoguanosine

Pathways of Natural Occurrence and Endogenous Production

8-Aminoguanosine is an endogenous purine (B94841) nucleoside found in tissues. nih.govophed.com Its formation is intricately linked to conditions of nitrosative and oxidative stress, arising from the modification of guanine (B1146940), a fundamental component of nucleic acids and the nucleotide pool. nih.gov

The biosynthesis of this compound is part of a broader metabolic pathway that originates from its nitrated precursor, 8-nitroguanosine (B126670). ahajournals.orgnih.gov Research has identified two primary pathways for the endogenous production of 8-aminoguanine (B17156), with this compound serving as a key intermediate in one of these routes. ahajournals.orgnih.govresearchgate.net

Pathway 1: 8-nitroguanosine is first reduced to form this compound. ahajournals.orgnih.gov Subsequently, this compound is converted to 8-aminoguanine through enzymatic action. ahajournals.orgnih.gov

Pathway 2: 8-nitroguanosine is first converted to 8-nitroguanine (B15626), which is then reduced to form 8-aminoguanine. ahajournals.orgnih.gov

Evidence supporting the existence of these pathways comes from studies in rats where infusions of 8-nitroguanosine led to elevated kidney levels of 8-nitroguanine, this compound, and 8-aminoguanine. ahajournals.orgnih.govnih.gov The theoretical basis for these conversions involves the reduction of the 8-nitro group to an amino group. nih.govophed.com Chemical studies have confirmed that a slow reduction of 8-nitroguanosine can yield this compound as the primary product. liverpool.ac.uk

The formation of this compound's precursor, 8-nitroguanosine, is a direct consequence of cellular damage inflicted by reactive nitrogen species (RNS) and reactive oxygen species (ROS). nih.govfrontiersin.orgresearchgate.net During conditions such as chronic inflammation, inflammatory and epithelial cells produce these reactive species. nih.govresearchgate.net

Specifically, RNS like nitric oxide (NO) can react with superoxide (B77818) (O₂⁻), an ROS, to form the highly potent nitrating agent peroxynitrite (ONOO⁻). nih.govresearchgate.netresearchgate.net Peroxynitrite can nitrate (B79036) guanine moieties at the 8th position of the purine ring. nih.govophed.com This reaction produces 8-nitroguanine-containing biomolecules, such as 8-nitroguanosine, from the degradation of nitrated RNA and guanine nucleotides. nih.govahajournals.org The direct nitration of free guanosine (B1672433) can also generate 8-nitroguanosine. ahajournals.org

Studies have demonstrated a strong link between elevated RNS and the production of these precursors. For instance, Dahl salt-sensitive rats, which are known to have high levels of peroxynitrite, exhibit significantly increased kidney levels of 8-aminoguanine, which is attributed to the increased "upstream" production of 8-nitroguanosine. nih.gov

Metabolic Fates and Prodrug Characteristics

This compound is widely recognized as a prodrug for 8-aminoguanine. ahajournals.orgnih.govahajournals.orgnih.gov This means that its pharmacological effects are largely mediated through its conversion to 8-aminoguanine in the body. nih.govnih.govahajournals.org The prodrug characteristic is significant because this compound is considerably more soluble in water than 8-aminoguanine, which enhances its reliability as a therapeutic agent, particularly at higher doses. ahajournals.org

Compelling evidence for this relationship comes from in vivo studies. When administered intravenously, both this compound and 8-aminoguanine result in similar increases in the renal interstitial fluid levels of 8-aminoguanine. ahajournals.org Conversely, neither compound leads to an increase in the interstitial levels of this compound itself, indicating a rapid and efficient conversion of the prodrug to its active metabolite. ahajournals.org

The metabolic conversion of this compound to 8-aminoguanine is a single-step enzymatic reaction. ahajournals.orgnih.gov This phosphorolysis is catalyzed by the enzyme purine nucleoside phosphorylase (PNPase). nih.govophed.comahajournals.orgnih.govnih.gov PNPase cleaves the glycosidic bond between the ribose sugar and the 8-aminoguanine base, releasing the active purine. ahajournals.org

The central role of PNPase in this metabolic pathway is highlighted by experiments using PNPase inhibitors. Forodesine, a known PNPase inhibitor, has been shown to reduce the metabolic flux of 8-nitroguanosine through the pathway that forms 8-nitroguanine (Pathway 2), effectively shunting the metabolism towards the production of this compound. nih.govresearchgate.net It is also noteworthy that the active metabolite, 8-aminoguanine, is itself an inhibitor of PNPase, suggesting a potential feedback regulation mechanism. ahajournals.orgtargetmol.comsemanticscholar.org

Quantitative analysis using methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been crucial in confirming the presence and measuring the levels of this compound and its metabolites in various biological samples. nih.govahajournals.orgnih.gov

Studies in animal models provide specific quantitative data. For example, treatment of mice with this compound resulted in a 40- to 50-fold increase in urinary concentrations of 8-aminoguanine, demonstrating efficient conversion and excretion. ahajournals.orgashpublications.org In Sprague-Dawley rats, intravenous administration of 8-nitroguanosine significantly elevated the levels of both this compound and 8-aminoguanine in urine and renal microdialysate. nih.gov

In a comparative study, Dahl salt-sensitive rats, which are prone to hypertension and have high levels of nitrosative stress, showed many-fold higher endogenous levels of 8-aminoguanine in their kidneys and urine compared to normal Sprague-Dawley rats. nih.gov This finding was linked to higher urinary levels of the precursor 8-nitroguanosine in the Dahl rats. nih.gov Conversely, in a human study, patients with Sickle Cell Disease were found to have urinary levels of this compound and 8-aminoguanine that were approximately 60% lower than those in healthy control subjects. ahajournals.org

The following table summarizes the results from a study investigating the effects of 8-nitroguanosine and 8-nitroguanine infusions on the levels of their metabolites in the renal cortical microdialysate and urine of Sprague-Dawley rats. nih.gov

| Treatment Group (33.5 μmoles/kg, IV) | Analyte | Renal Cortical Microdialysate (pg/mL) | Urine (pg/mL) |

| Vehicle (Saline) | 8-Aminoguanine | 10 ± 3 | 14 ± 4 |

| This compound | 3 ± 1 | 1 ± 0.3 | |

| 8-Nitroguanine | 8-Aminoguanine | 103 ± 15 | 134 ± 20 |

| This compound | 4 ± 1 | 2 ± 0.5 | |

| 8-Nitroguanosine | 8-Aminoguanine | 150 ± 22 | 198 ± 30 |

| This compound | 45 ± 7 | 62 ± 9 | |

| Data are presented as mean ± SEM. | |||

| This interactive data table is based on findings reported in research studies. nih.gov |

Elucidation of Molecular Mechanisms of Action for 8 Aminoguanosine and Its Metabolites

Primary Enzymatic Target: Purine (B94841) Nucleoside Phosphorylase (PNPase) Inhibition

8-Aminoguanosine is recognized as an effective inhibitor of the purine degradative enzyme, purine nucleoside phosphorylase (PNPase), both in laboratory settings (in vitro) and within living organisms (in vivo). nih.gov However, it is more accurately described as a prodrug, as its primary mechanism of action is mediated through its conversion to 8-aminoguanine (B17156) by PNPase itself. ahajournals.orgnih.gov 8-aminoguanine is a direct and potent inhibitor of PNPase. ahajournals.orgahajournals.orgnih.gov This inhibition is the cornerstone of the compound's pharmacological activity.

In Vitro and In Vivo Kinetic Analysis of PNPase Inhibition by 8-Aminoguanine

Kinetic analyses have been performed to characterize the inhibitory effect of 8-aminoguanine on PNPase. In vitro studies using human recombinant PNPase have confirmed that 8-aminoguanine acts as a competitive inhibitor of the enzyme. nih.govresearchgate.net A key parameter in assessing the potency of an enzyme inhibitor is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Kinetic Analysis of PNPase Inhibition by 8-Aminoguanine

| Inhibitor | Enzyme Source | Substrate | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|---|

| 8-Aminoguanine | Human Recombinant PNPase | Inosine (B1671953) | 2.8 µmol/L | Competitive |

Data sourced from kinetic analyses of human recombinant PNPase. ahajournals.orgnih.govresearchgate.net

In vivo studies have substantiated these in vitro findings. Administration of 8-aminoguanine in animal models leads to changes in the urinary excretion of PNPase substrates and products, a clear indication of enzyme inhibition within a biological system. nih.govahajournals.org For instance, a dose of 8-aminoguanine that elicits a physiological response also results in a significant increase in the urinary excretion of inosine and a marked decrease in the excretion of hypoxanthine (B114508) and guanine (B1146940). ahajournals.org

Modulation of the Purine Metabolome

The inhibition of PNPase by 8-aminoguanine directly alters the balance of purine metabolites. researchgate.netnih.govahajournals.org PNPase catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides, such as inosine and guanosine (B1672433), to their respective purine bases, hypoxanthine and guanine. ahajournals.orgashpublications.org By blocking this enzymatic step, 8-aminoguanine orchestrates a significant shift in the concentrations of these key metabolites.

A direct consequence of PNPase inhibition by 8-aminoguanine is the accumulation of its substrates. ahajournals.orgnih.gov Studies have consistently demonstrated that treatment with 8-aminoguanine leads to increased levels of inosine and guanosine in various biological fluids and tissues. ahajournals.orgnih.govresearchgate.net For example, intravenous administration of 8-aminoguanine in rats resulted in a substantial increase in renal interstitial levels of both inosine and guanosine. nih.govresearchgate.net In vivo experiments have shown that a diuretic and natriuretic dose of 8-aminoguanine can increase the urinary excretion of inosine by as much as 11-fold. ahajournals.org

Concurrently with the accumulation of substrates, PNPase inhibition leads to a significant reduction in the formation of its products. ahajournals.orgnih.gov The levels of hypoxanthine and guanine are markedly decreased following the administration of 8-aminoguanine. ahajournals.orgnih.gov In vivo studies have documented a profound suppression of urinary excretion of hypoxanthine and guanine, with reductions exceeding 80% after treatment with 8-aminoguanine. ahajournals.org

Effect of 8-Aminoguanine on Purine Metabolite Levels

| Metabolite | Classification | Effect of 8-Aminoguanine |

|---|---|---|

| Inosine | PNPase Substrate | Increase |

| Guanosine | PNPase Substrate | Increase |

| Hypoxanthine | PNPase Product | Decrease |

| Guanine | PNPase Product | Decrease |

This table summarizes the general effects of 8-aminoguanine on the purine metabolome as a result of PNPase inhibition. ahajournals.orgahajournals.orgnih.gov

The collective effect of these changes is often referred to as "rebalancing" the purine metabolome. researchgate.netahajournals.orgnih.gov This concept suggests that 8-aminoguanine shifts the metabolic equilibrium away from the production of potentially pro-inflammatory and pro-oxidant molecules like hypoxanthine and xanthine (B1682287), and towards the accumulation of tissue-protective purines such as inosine and guanosine. ahajournals.orgahajournals.org This rebalancing is considered a key aspect of the therapeutic potential of 8-aminoguanine, as it can mitigate tissue damage and inflammation. researchgate.netnih.gov

Downstream Signaling Pathway Modulations

The alterations in the purine metabolome induced by 8-aminoguanine, particularly the accumulation of inosine, trigger downstream signaling events. nih.govahajournals.org A significant body of evidence points to the activation of adenosine (B11128) receptors, specifically the A2B receptor subtype, as a primary downstream consequence of PNPase inhibition. nih.govahajournals.orgresearchgate.net

The increased renal interstitial levels of inosine, resulting from PNPase blockade, lead to the activation of the A2B receptor/adenylyl cyclase/3',5'-cAMP pathway. nih.govahajournals.org This activation has been demonstrated in various experimental models. For instance, in renal microvascular smooth muscle cells, 8-aminoguanine treatment increased both inosine and 3',5'-cAMP levels. researchgate.netnih.gov This effect was absent in cells from A2B receptor knockout models, confirming the critical role of this receptor in the signaling cascade. researchgate.netresearchgate.net The activation of this pathway can lead to various physiological responses, including increased renal medullary blood flow. nih.govahajournals.orgresearchgate.net

Adenosine A2B Receptor Activation and its Consequent Effects

The administration of this compound initiates a cascade of molecular events, primarily through its rapid conversion to its active metabolite, 8-aminoguanine. ahajournals.orgnih.govahajournals.org The primary mechanism of action for the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). nih.govahajournals.orgahajournals.org This inhibition leads to a significant accumulation of renal interstitial inosine, a substrate for PNPase. ahajournals.orgnih.govahajournals.orgnih.gov The elevated levels of inosine are central to the subsequent activation of the adenosine A2B receptor, triggering a series of downstream effects that alter renal function. ahajournals.orgahajournals.orgnih.gov

Inosine-Mediated Activation of A2B Receptors

The increased concentration of inosine in the renal interstitium directly leads to the activation of adenosine A2B receptors. ahajournals.orgnih.govahajournals.org Experimental evidence strongly supports this pathway. In studies involving A2B-receptor knockout rats, the characteristic diuretic, natriuretic, and glucosuric effects of 8-aminoguanine were absent, confirming the critical role of this receptor in mediating the compound's actions. ahajournals.orgresearchgate.net Similarly, the renal excretory effects of inosine itself were nullified in these knockout models. ahajournals.orgresearchgate.net Further supporting this mechanism, the administration of a selective A2B receptor agonist, BAY 60-6583, was shown to replicate the diuretic, natriuretic, and glucosuric responses observed with 8-aminoguanine. ahajournals.orgresearchgate.net

| Experimental Model | Compound Administered | Observed Effect on Renal Function | Conclusion |

| Wild-Type Rats | 8-Aminoguanine | Diuresis, Natriuresis, Glucosuria | 8-Aminoguanine alters renal function. |

| A2B-Receptor Knockout Rats | 8-Aminoguanine | No Diuresis, Natriuresis, or Glucosuria | The A2B receptor is essential for the renal effects of 8-aminoguanine. ahajournals.orgresearchgate.net |

| A2B-Receptor Knockout Rats | Inosine | No effect on renal excretory function | Inosine's renal effects are mediated through the A2B receptor. ahajournals.orgresearchgate.net |

| Wild-Type Rats | BAY 60-6583 (A2B Agonist) | Diuresis, Natriuresis, Glucosuria | Direct activation of the A2B receptor mimics the effects of 8-aminoguanine. ahajournals.orgresearchgate.net |

Stimulation of Adenylyl Cyclase and 3',5'-cAMP Production

The activation of the adenosine A2B receptor, a G-protein coupled receptor, subsequently stimulates the adenylyl cyclase signaling pathway. ahajournals.orgnih.gov This leads to the conversion of adenosine triphosphate (ATP) into 3',5'-cyclic adenosine monophosphate (3',5'-cAMP), a crucial second messenger. ahajournals.orgresearchgate.netwikipedia.org In vitro studies using human embryonic kidney (HEK293) cells engineered to express A2B receptors demonstrated that inosine application led to the activation of adenylyl cyclase. ahajournals.orgresearchgate.net This effect was effectively blocked by the A2B receptor antagonist, MRS 1754, further solidifying the link between inosine, the A2B receptor, and adenylyl cyclase stimulation. ahajournals.orgresearchgate.net Moreover, in renal microvascular smooth muscle cells, 8-aminoguanine was found to increase the production of 3',5'-cAMP; however, this effect was not observed in cells derived from A2B knockout rats, despite an increase in inosine levels. nih.govresearchgate.net

Impact on Renal Medullary Blood Flow Augmentation

A significant physiological consequence of the A2B receptor-mediated increase in 3',5'-cAMP is the augmentation of renal medullary blood flow. ahajournals.orgnih.govahajournals.org This increase in blood flow within the medulla of the kidney is believed to contribute, at least in part, to the observed diuretic and natriuretic effects of 8-aminoguanine. ahajournals.orgahajournals.orgnih.gov The vasodilation in the renal medulla can alter the osmotic gradient and reduce the efficiency of sodium and water reabsorption in the nephron. Experimental findings have shown that the administration of 8-aminoguanine leads to an increase in medullary blood flow. ahajournals.orgresearchgate.netresearchgate.net This response was prevented by the pharmacological inhibition of A2B receptors, but not by the blockade of A2A receptors, highlighting the specificity of the A2B receptor in this process. ahajournals.orgahajournals.orgresearchgate.net

Rac1 Signaling Pathway Inhibition

In addition to its effects mediated by PNPase inhibition, 8-aminoguanine and its parent compound, this compound, exhibit a distinct molecular action: the inhibition of the Rac1 signaling pathway. nih.govahajournals.orgahajournals.org This mechanism is particularly important as it underlies the antikaliuretic, or potassium-sparing, effect of these compounds, which is independent of PNPase inhibition. ahajournals.orgahajournals.orgnih.govnih.gov

Direct Inhibition of Rac1 by 8-Aminoguanine and this compound

Both 8-aminoguanine and this compound have been shown to directly inhibit the activity of Rac1, a small GTPase that plays a role in various cellular processes. nih.govahajournals.org In experiments utilizing mouse cortical collecting duct cells, 8-aminoguanine was found to significantly inhibit Rac1 activity. nih.govahajournals.orgahajournals.org Interestingly, further studies revealed that this compound is a more potent direct inhibitor of Rac1 than its metabolite, 8-aminoguanine. ahajournals.org This direct inhibitory action on Rac1 is a key differentiator in the pharmacological profile of these compounds.

| Compound | Effect on Rac1 Activity | Potency |

| 8-Aminoguanine | Direct Inhibition | Less potent |

| This compound | Direct Inhibition | More potent ahajournals.org |

Exploration of Other Putative Molecular Targets and Pleiotropic Actions

The pharmacological effects of this compound are largely attributed to its primary metabolite, 8-aminoguanine. nih.gov While the principal mechanism of action for 8-aminoguanine's diuretic, natriuretic, and glucosuric effects involves the inhibition of purine nucleoside phosphorylase (PNPase), leading to increased renal interstitial inosine levels, researchers have also investigated other potential molecular targets to explain its full range of activities, including its potassium-sparing effect. nih.govahajournals.org Due to structural similarities with known inhibitors, several molecular targets have been considered, including the epithelial sodium channel (ENaC), Na+/H+ exchangers, and adenosine A1 receptors. nih.govahajournals.org

Investigation of Epithelial Sodium Channel (ENaC) Activity

The epithelial sodium channel (ENaC) is a key regulator of sodium reabsorption in the kidneys and other epithelial tissues. wikipedia.orgguidetopharmacology.org Its activity is crucial for maintaining electrolyte and fluid balance, and its dysregulation is implicated in various diseases. mdpi.comnih.gov Given that some diuretics target this channel, the potential for 8-aminoguanine to inhibit ENaC was explored. wikipedia.org

| Experimental Model | Parameter Measured | Finding | Conclusion |

|---|---|---|---|

| Immortalized mouse collecting duct cells | Amiloride-sensitive short-circuit currents | No alteration observed | 8-Aminoguanine does not inhibit ENaC nih.gov |

Evaluation of Na+/H+ Exchanger Interactions

Na+/H+ exchangers are another class of membrane proteins involved in ion transport and pH regulation in the kidneys. Their inhibition can lead to changes in sodium excretion. Due to structural analogies between 8-aminoguanine and known inhibitors of these exchangers, this was considered a potential mechanism of action. ahajournals.orgresearchgate.net

To test this hypothesis, the effects of 8-aminoguanine on the intracellular pH of human proximal tubular epithelial cells were examined. A blockage of Na+/H+ exchangers would be expected to alter intracellular pH. The results of these experiments indicated that 8-aminoguanine did not affect the intracellular pH of these cells. nih.gov This finding suggests that the diuretic and natriuretic properties of 8-aminoguanine are not a result of interactions with Na+/H+ exchangers. nih.govresearchgate.net

| Experimental Model | Parameter Measured | Finding | Conclusion |

|---|---|---|---|

| Human proximal tubular epithelial cells | Intracellular pH | No alteration observed | 8-Aminoguanine does not block Na+/H+ exchangers nih.govresearchgate.net |

Assessment of Adenosine A1 Receptor Antagonism

Adenosine A1 receptors are involved in the regulation of renal function, and their antagonists can promote diuresis and natriuresis. nih.govnih.gov This made the A1 receptor a plausible target for 8-aminoguanine.

The potential for 8-aminoguanine to act as an antagonist at the adenosine A1 receptor was investigated through in vivo studies. Researchers tested whether a diuretic and natriuretic dose of 8-aminoguanine could block the activation of A1 receptors by a selective A1 agonist. The results demonstrated that 8-aminoguanine did not block the A1 receptors. nih.gov Further studies in A1-receptor knockout rats confirmed that the diuretic and natriuretic effects of 8-aminoguanine were still present, indicating that its mechanism of action is independent of the adenosine A1 receptor. researchgate.netresearchgate.net

| Experimental Approach | Parameter Measured | Finding | Conclusion |

|---|---|---|---|

| In vivo response to a selective A1 agonist | Blockade of A1 receptor activation | No blockade observed | 8-Aminoguanine does not antagonize A1 receptors nih.govresearchgate.net |

| Administration to A1-receptor knockout rats | Diuretic/natriuretic/glucosuric effects | Effects were still present | The mechanism is independent of A1 receptors researchgate.net |

Pharmacological and Physiological Effects in Preclinical Animal Models

Renal Excretory Function Modulation

Studies in animal models have demonstrated that 8-aminoguanosine significantly alters renal function, leading to changes in urine and electrolyte excretion. These effects are largely attributed to its metabolic conversion to 8-aminoguanine (B17156). researchgate.netnih.gov

Intravenous administration of this compound in rats has been shown to produce marked diuresis (increased urine volume), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion). nih.govahajournals.org Research indicates that these effects are not direct actions of this compound itself, but rather are mediated by its active metabolite, 8-aminoguanine. nih.govresearchgate.net When administered directly into the renal artery, this compound did not elicit these effects, suggesting that its conversion to 8-aminoguanine occurs systemically. nih.govresearchgate.net The diuretic and natriuretic effects are significant, with studies reporting an approximate four-fold increase in urine volume and a twenty-fold increase in sodium excretion following administration of its metabolite, 8-aminoguanine. ahajournals.org

| Parameter | Fold Increase |

|---|---|

| Urine Volume | ~4 |

| Sodium Excretion | ~20 |

| Glucose Excretion | ~12 |

A notable and distinct effect of this compound is its ability to decrease potassium excretion, a phenomenon known as antikaliuresis. nih.govahajournals.org Unlike its diuretic, natriuretic, and glucosuric effects, the antikaliuretic action of this compound appears to be a direct effect of the compound itself, as demonstrated by studies involving intrarenal infusions. nih.govresearchgate.net This potassium-sparing effect is significant because many conventional diuretics lead to potassium loss. ophed.com The mechanism underlying this antikaliuresis is considered distinct from the pathways that lead to diuresis and natriuresis and is not dependent on the inhibition of purine (B94841) nucleoside phosphorylase (PNPase). nih.govnih.gov

The renal effects of this compound are closely linked to its influence on purine metabolism. Its active metabolite, 8-aminoguanine, is a potent inhibitor of purine nucleoside phosphorylase (PNPase). ophed.comahajournals.org Inhibition of PNPase in vivo leads to a significant alteration in the urinary purine profile, characterized by an increase in the excretion of PNPase substrates, such as inosine (B1671953) and guanosine (B1672433), and a decrease in the excretion of its products, hypoxanthine (B114508) and guanine (B1146940). nih.govahajournals.org This "rebalancing" of the purine metabolome is a key aspect of its mechanism of action. researchgate.netresearchgate.net

The diverse effects of this compound on renal excretion suggest actions at multiple sites within the nephron. The pronounced glucosuria points to an effect on the proximal tubule, where the majority of glucose is normally reabsorbed. ophed.com Conversely, the reduction in potassium excretion suggests an action on the collecting duct, a primary site of potassium secretion. ophed.com The mechanism for diuresis and natriuresis is thought to involve the inhibition of PNPase by 8-aminoguanine, which increases renal interstitial levels of inosine. researchgate.netahajournals.org Inosine, in turn, activates A2B adenosine (B11128) receptors, leading to increased medullary blood flow and subsequent enhancement of renal excretory function. ahajournals.orgahajournals.orgresearchgate.net

Cardiovascular System Pathophysiology

In addition to its renal effects, this compound has demonstrated significant activity in preclinical models of cardiovascular disease, particularly hypertension.

Chronic oral administration of this compound has been shown to attenuate the development of deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertension in rats, a common model for salt-sensitive hypertension. researchgate.netahajournals.orgnih.gov In one study, while untreated DOCA-salt rats saw their mean arterial blood pressure rise from 103 ± 4 to 184 ± 9 mm Hg over 65 days, the pressure in this compound-treated rats only increased from 98 ± 2 to 148 ± 9 mm Hg. researchgate.net This antihypertensive effect is believed to be a consequence of its natriuretic properties, which help to reduce salt and water retention. ahajournals.org It is important to note that this compound did not affect blood pressure in normotensive rats. ahajournals.orgnih.gov

| Treatment Group | Baseline MABP (mm Hg) | MABP after 65 days of DOCA-salt (mm Hg) |

|---|---|---|

| Untreated | 103 ± 4 | 184 ± 9 |

| This compound-treated | 98 ± 2 | 148 ± 9 |

Retardation of Pulmonary Hypertension Progression

Preclinical studies utilizing animal models of pulmonary hypertension have demonstrated the potential of this compound to mitigate the advancement of this condition. In a model of angioproliferative pulmonary arterial hypertension induced by Sugen 5416 and hypoxia in rats, chronic administration of this compound led to a notable attenuation of the disease's characteristics. ahajournals.orgnih.gov Specifically, treatment with this compound was associated with a decrease in right ventricular (RV) peak systolic pressure, a reduction in RV end-diastolic pressure, and improved RV contractility. nih.gov Furthermore, the compound was observed to diminish the number of occlusive and plexiform lesions in the pulmonary vasculature and prevent the onset of necrotizing arteritis. nih.gov

In obese ZSF1 rats, a model of metabolic syndrome that also develops pulmonary hypertension, chronic treatment with this compound reversed pulmonary hypertension and the associated hypertrophy of the right ventricle. ahajournals.orgahajournals.org These findings suggest that this compound can have a beneficial impact on the pulmonary circulation. nih.govahajournals.org The effects in the ZSF1 rat model included reductions in RV peak systolic pressure and RV end-diastolic pressure. nih.govahajournals.org

The table below summarizes the key findings from a study on angioproliferative pulmonary arterial hypertension in rats.

| Parameter | Effect of this compound | Reference |

| RV Peak Systolic Pressure | Decreased | nih.gov |

| RV End-Diastolic Pressure | Decreased | nih.gov |

| RV Contractility | Improved | nih.gov |

| Occlusive & Plexiform Lesions | Reduced | nih.gov |

| Necrotizing Arteritis | Prevented | nih.gov |

Prevention of Cerebrovascular Events (Strokes)

Research in preclinical models has indicated a potential role for 8-aminopurines, including 8-aminoguanine (the active metabolite of this compound), in preventing cerebrovascular events. nih.govahajournals.org In studies involving Dahl salt-sensitive rats, a model prone to hypertension and stroke when placed on a high-salt diet, chronic treatment with 8-aminoguanine yielded significant protective effects. ahajournals.orgahajournals.org While the treatment did not affect the blood pressure of these rats on a low-salt diet, it attenuated the development of hypertension when they were switched to a high-salt diet. ahajournals.orgresearchgate.net

Notably, untreated Dahl salt-sensitive rats on a high-salt diet ultimately succumbed to strokes. ahajournals.orgahajournals.org In stark contrast, the rats treated with 8-aminoguanine did not experience strokes, and their survival time was prolonged by over 50%. ahajournals.org These findings highlight the potential of 8-aminopurines to prevent strokes and increase lifespan in this animal model of salt-induced hypertension. nih.govresearchgate.net

Impact on Cardiac and Renal Histopathology

Preclinical evidence suggests that this compound and its active metabolite, 8-aminoguanine, can ameliorate end-organ damage in the heart and kidneys. ahajournals.orgresearchgate.net In Zucker Diabetic-Sprague Dawley (ZDSD) rats, a model of metabolic syndrome with a functional leptin pathway, treatment with 8-aminoguanine led to improved kidney and heart histopathology. ahajournals.orgnih.gov Similarly, in obese ZSF1 rats, another model for metabolic syndrome, chronic treatment with this compound reversed right ventricular hypertrophy and diastolic dysfunction. ahajournals.orgahajournals.org

Further studies in Townes sickle cell mice demonstrated that chronic administration of this compound attenuated both left and right ventricular hypertrophy. nih.govahajournals.org The treatment also led to reduced ischemic and fibrotic injury in the spleen. ahajournals.org In ZDSD rats, 8-aminoguanine treatment resulted in improved cardiac and renal histopathology, suggesting a protective effect on these organs in the context of metabolic syndrome. researchgate.netnih.gov The compound's ability to reduce end-organ damage is thought to be linked to its capacity to rebalance (B12800153) the purine metabolome and suppress injurious cytokines. researchgate.netnih.gov

Metabolic Syndrome Management

Reduction of Arterial Blood Pressure

In animal models of metabolic syndrome, this compound and its active form, 8-aminoguanine, have been shown to reduce arterial blood pressure. ahajournals.orgnih.gov In obese ZSF1 rats, chronic treatment with this compound lowered systemic blood pressure. ahajournals.orgahajournals.org

Studies using Zucker Diabetic-Sprague Dawley (ZDSD) rats, a model with a functioning leptin pathway, also demonstrated the antihypertensive effects of 8-aminoguanine. nih.govresearchgate.net In these rats, 8-aminoguanine significantly reduced arterial blood pressure, an effect that was particularly noticeable when salt intake was increased and was sustained even on a diabetogenic diet. nih.govahajournals.org A study involving radiotelemetry measurements in ZDSD rats showed a modest but statistically significant decrease in mean arterial blood pressure in the treated group compared to the vehicle group over the course of the study. researchgate.netnih.gov

The table below presents the mean arterial blood pressure findings from a study in ZDSD rats.

| Treatment Group | Mean Arterial Blood Pressure (mmHg) | p-value | Reference |

| Vehicle | 119.5 ± 1.0 | \multirow{2}{}{0.0004} | \multirow{2}{}{ researchgate.netnih.gov} |

| 8-Aminoguanine | 116.3 ± 1.0 |

Improvement of Glucose Homeostasis (e.g., HbA1c, polydipsia/polyuria)

The administration of this compound and 8-aminoguanine has been linked to improvements in markers of glucose homeostasis in preclinical models of metabolic syndrome. In obese ZSF1 rats, chronic treatment with this compound resulted in reduced levels of glycosylated hemoglobin (HbA1c), as well as decreased polyuria (excessive urination) and glycosuria (excess glucose in urine). ahajournals.orgnih.gov

Similar beneficial effects were observed in Zucker Diabetic-Sprague Dawley (ZDSD) rats. ahajournals.org In this model, 8-aminoguanine treatment significantly reduced HbA1c levels and attenuated diet-induced polydipsia (excessive thirst) and polyuria. nih.govresearchgate.net These findings suggest that 8-aminopurines can positively impact glycemic control in the context of metabolic syndrome. nih.gov

The table below summarizes the effects of this compound on markers of glucose homeostasis in obese ZSF1 rats.

| Parameter | Effect of this compound | Reference |

| HbA1c | Reduced | ahajournals.orgnih.gov |

| Polyuria | Reduced | ahajournals.orgnih.gov |

| Glycosuria | Reduced | ahajournals.orgnih.gov |

Attenuation of Circulating Inflammatory Cytokines (e.g., IL-1β)

A key finding in preclinical studies is the ability of 8-aminoguanine to modulate inflammatory pathways associated with metabolic syndrome. In Zucker Diabetic-Sprague Dawley (ZDSD) rats, treatment with 8-aminoguanine led to a profound reduction in circulating levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β), with a reported suppression of approximately 70-71%. ahajournals.orgahajournals.orgresearchgate.netnih.gov

IL-1β is recognized as a key contributor to cardiovascular events and is implicated in the pathogenesis of hypertension and type 2 diabetes. ahajournals.orgahajournals.orgresearchgate.netnih.gov The suppressive effect of 8-aminoguanine on IL-1β is thought to be a result of rebalancing the purine metabolome. researchgate.netresearchgate.net By inhibiting purine nucleoside phosphorylase (PNPase), 8-aminoguanine increases the levels of anti-inflammatory purines like inosine and guanosine, while decreasing pro-inflammatory and pro-oxidant purines such as hypoxanthine and xanthine (B1682287). ahajournals.orgresearchgate.net This shift is believed to reduce the activation of the NLRP3 inflammasome, which is a driver of IL-1β production. ahajournals.orgresearchgate.net

Aging-Associated Degenerative Conditions

Reversal of Lower Urinary Tract Dysfunction (LUTD)

Preclinical studies in aged animal models have highlighted the potential of 8-aminoguanine to reverse age-related lower urinary tract dysfunction (LUTD). ahajournals.orgnih.govnih.govresearchgate.net

In aged Fischer 344 rats, which serve as a classic model for aging, the bladder exhibits numerous age-related abnormalities. These include tactile insensitivity, vascular remodeling, reduced tortuosity of collagen fibers, increased stiffness, and abnormal morphology of smooth muscle cells. nih.govnih.gov Treatment with 8-aminoguanine has been shown to restore these histological, ultrastructural, and physiological abnormalities, bringing the bladder closer to a more youthful state. nih.govnih.gov Specifically, it was observed to decrease voiding frequency and increase both the inter-void interval and the volume of urine voided. nih.govresearchgate.netjci.org Furthermore, it restored abdominal and cutaneous responses to tactile mechanical stimuli, which are diminished with age. nih.govjci.org

The mechanism behind these restorative effects is likely linked to the inhibition of purine nucleoside phosphorylase (PNPase) by 8-aminoguanine. nih.govnih.govjci.org This inhibition leads to increased levels of the uroprotective purines inosine and guanosine, while reducing the levels of the urodamaging purines hypoxanthine and xanthine within the bladder. nih.govnih.govjci.org

Table 2: Effects of 8-Aminoguanine on Age-Related Bladder Abnormalities in Fischer 344 Rats

| Parameter | Aged Rats (Untreated) | Aged Rats (Treated with 8-Aminoguanine) |

|---|---|---|

| Voiding Frequency | Increased | Decreased to youthful levels nih.govresearchgate.netjci.org |

| Inter-void Interval | Decreased | Increased to youthful levels nih.govresearchgate.netjci.org |

| Voided Volume | Decreased | Increased to youthful levels nih.govresearchgate.netjci.org |

| Tactile Sensitivity | Decreased | Restored to youthful levels nih.govjci.org |

| Bladder Wall Thickness | Increased | Restored toward a younger state nih.gov |

| Collagen Fiber Tortuosity | Reduced | Restored nih.govnih.gov |

| Vascular Remodeling | Present | Reversed nih.govnih.gov |

| Smooth Muscle Morphology | Abnormal | Restored nih.govnih.gov |

Aged bladders exhibit significant mitochondrial abnormalities, including swelling and degeneration in both smooth and striated muscle cells of the lower urinary tract. ahajournals.orgnih.govnih.gov Treatment with 8-aminoguanine has been shown to reverse these mitochondrial pathologies. nih.govnih.gov Studies have revealed that aging is associated with alterations in key proteins involved in mitochondrial dynamics and quality control, such as Mitofusin 2 (MFN2), Dynamin-related protein 1 (DRP-1), and Parkin. jci.org Treatment with 8-aminoguanine was found to restore the expression of these proteins to levels observed in younger animals, suggesting a restoration of mitochondrial health. jci.org

Protection Against Retinal Degeneration and Preservation of Vision

The therapeutic potential of 8-aminoguanine extends to combating age-related retinal degeneration, a major cause of vision loss in the elderly. news-medical.netarvojournals.orgresearchgate.netresearchgate.netnih.govdntb.gov.ua

In aged Fischer 344 rats, a model that exhibits age-related retinal thinning and a decline in visual function, oral treatment with 8-aminoguanine has demonstrated significant protective effects. ahajournals.orgnews-medical.netarvojournals.orgresearchgate.netresearchgate.netnih.govdntb.gov.ua After just eight weeks of treatment, rats receiving 8-aminoguanine showed thicker retinas and a higher number of nuclei in the outer nuclear layer and retinal ganglion cell layer, indicating the preservation of photoreceptor and retinal ganglion cells. ahajournals.orgarvojournals.org These structural improvements were accompanied by enhanced photoreceptor integrity. news-medical.netresearchgate.netresearchgate.netnih.govdntb.gov.ua

Further evidence of the compound's protective effects includes thicker outer segments of photoreceptors, higher levels of rhodopsin, and an increased number of PNA+ cone cells, all of which suggest restored rod homeostasis and a greater number of cone cells. ahajournals.orgarvojournals.org Treatment for 17 weeks further amplified these protective effects, preserving all retinal layers in aged animals compared to the severe deterioration seen in untreated controls. arvojournals.org The protective mechanisms appear to involve potent anti-oxidative and anti-inflammatory effects, as evidenced by a significant reduction in biomarkers of oxidative stress and a decrease in retinal microglia/macrophages. arvojournals.orgresearchgate.netresearchgate.netnih.govdntb.gov.ua

Table 3: Retinal Protective Effects of 8-Aminoguanine in Aged Fischer 344 Rats

| Parameter | Aged Rats (Untreated) | Aged Rats (Treated with 8-Aminoguanine) |

|---|---|---|

| Retinal Thickness | Thinned | Increased ahajournals.orgnews-medical.netarvojournals.orgresearchgate.netresearchgate.netnih.govdntb.gov.ua |

| Outer Nuclear Layer Nuclei | Reduced | Increased ahajournals.orgarvojournals.orgnih.gov |

| Retinal Ganglion Cell Layer Nuclei | Reduced | Increased ahajournals.orgarvojournals.orgnih.gov |

| Photoreceptor Integrity | Compromised | Improved news-medical.netresearchgate.netresearchgate.netnih.govdntb.gov.ua |

| Outer Segment Thickness | Reduced | Thicker ahajournals.orgarvojournals.org |

| Rhodopsin Levels | Reduced | Higher ahajournals.orgarvojournals.org |

| PNA+ Cone Cells | Reduced | More abundant ahajournals.orgarvojournals.org |

| Rod and Cone Function (ERG) | Reduced | Improved ahajournals.orgarvojournals.org |

| Oxidative Stress Markers | Increased | Significantly reduced arvojournals.org |

| Microglia/Macrophages | Increased | Significantly reduced arvojournals.org |

Improvements in Electroretinogram (ERG) Responses (Rod and Cone Function)

In preclinical studies using aged Fischer 344 rats, a model for age-related retinal degeneration, oral administration of 8-aminoguanine (8-AG), the active metabolite of this compound, demonstrated significant improvements in retinal function as measured by electroretinogram (ERG). nih.govresearchgate.net Treated aged rats showed enhanced retinal responses compared to their untreated counterparts. news-medical.net

Specifically, the treatment led to a marked improvement in rod function. news-medical.net This was evidenced by a left-shift of the scotopic a-wave response curve and increased scotopic b-wave responses. nih.gov In contrast, while the structure of cones was observed to be preserved to some degree, particularly in the inferior retina, the cone function as measured by photopic ERG did not show significant improvement within the 8-week treatment period in some studies. nih.govnews-medical.net However, other reports suggest that 8-aminoguanine-treated aged rats did exhibit improved rod and cone functions, as evidenced by higher scotopic and photopic electroretinography responses. ahajournals.orgahajournals.org

The table below summarizes the observed effects on ERG responses in aged rats treated with 8-aminoguanine.

| ERG Parameter | Observation | Outcome |

| Scotopic a-wave | Left-shift of response curve | Improved rod function |

| Scotopic b-wave | Increased responses | Improved rod function |

| Photopic response | No significant change in some studies, improvement in others | Variable effect on cone function |

Suppression of Oxidative Stress and Inflammation in Retina

8-Aminoguanine has been shown to effectively suppress oxidative stress and inflammation in the aging retina. nih.govresearchgate.netnews-medical.net Mechanistic evaluations in aged Fischer 344 rats revealed that both oxidative stress (lipid and DNA) and inflammatory responses, such as microglia activity, were significantly attenuated in the retinas of 8-AG-fed rats compared to the control group. news-medical.net

Biomarkers for tissue oxidative damage, including malondialdehyde and 8-hydroxydeoxyguanosine (8-OHdG), were significantly reduced in the retinas of treated aged rats. nih.gov Specifically, 8-AG treatment led to a significant reduction of 8-OHdG in the photoreceptor inner segments, inner nuclear layer, and retinal ganglion cell layers, indicating mitigated DNA oxidation. nih.gov

Furthermore, the treatment reduced the activation of microglia and macrophages, which are key players in the inflammatory response in the retina. nih.govresearchgate.net The number of activated Müller glia and phagocytic macrophage/microglia, identified by markers like GFAP and CD68, was reduced in the retinas of treated rats. nih.govarvojournals.org

Potential as a Geroprotector and Impact on Lifespan in Disease Models

8-Aminoguanine has emerged as a promising geroprotective agent, with studies suggesting it can reverse common hallmarks of aging. nih.govauanews.net Its beneficial effects extend beyond the retina to other organ systems negatively impacted by aging, such as the lower urinary tract. auanews.netauanews.net The compound's ability to target fundamental mechanisms of aging, like oxidative damage and inflammation, supports its potential as a geroprotector. auanews.netauanews.net

In disease models, 8-aminoguanine has demonstrated an ability to extend lifespan. For instance, in Dahl salt-sensitive rats, a model of salt-induced hypertension, chronic oral treatment with 8-aminoguanine prevented strokes and increased lifespan. ahajournals.orgauanews.net These findings, coupled with its protective effects on various organs, underscore its potential to improve healthspan and longevity in the context of age-related diseases. nih.govnih.gov

Immunological and Anti-inflammatory Effects

Impact on T-Cell Number and Function through PNPase Inhibition

This compound's mechanism of action is closely linked to its metabolite, 8-aminoguanine, which is an inhibitor of purine nucleoside phosphorylase (PNPase). ahajournals.orgnih.gov PNPase is a critical enzyme in the purine salvage pathway and plays a role in maintaining immune function. jci.org Complete deficiency of PNPase is known to cause decreased T-cell function. jci.org By inhibiting PNPase, 8-aminoguanine can suppress T-cell function, an effect that may contribute to its anti-inflammatory properties. ophed.com This inhibition alters the balance of purine metabolites, increasing levels of inosine and guanosine while decreasing hypoxanthine and guanine. nih.govresearchgate.net This rebalancing of the purine metabolome is thought to be a key factor in its therapeutic effects. researchgate.net

Transcriptomic Analysis of Anti-inflammatory Gene Expression

Transcriptomic analysis of the retina and RPE/choroid from aged rats treated with 8-aminoguanine has provided insight into its anti-inflammatory effects at the genetic level. nih.gov These analyses revealed a downregulation of immune and stress responses in the retinas of treated animals. nih.gov Specifically, RNA-sequencing highlighted 8-AG's anti-inflammatory effects on both innate and adaptive immune responses. nih.govresearchgate.netdntb.gov.ua In microglia, the resident immune cells of the central nervous system, RNA-seq and transcriptome analyses showed a reduced expression of proinflammatory genes. nih.govarvojournals.org Gene ontology analysis identified that biological pathways related to immune responses were significantly affected, with a notable downregulation of pathways associated with inflammation. nih.gov

The table below highlights key findings from the transcriptomic analyses.

| Tissue/Cell Type | Key Transcriptomic Finding | Implied Effect |

| Whole Retina | Downregulation of immune and stress response genes | Anti-inflammatory effect |

| Microglia | Reduced expression of pro-inflammatory genes | Suppression of neuroinflammation |

| RPE/Choroid | Attenuation of upregulated inflammatory signals | Reduced inflammation at the blood-retina barrier |

Reduction of Pro-inflammatory Cytokines

The anti-inflammatory effects of 8-aminoguanine are further evidenced by its ability to reduce the levels of pro-inflammatory cytokines. researchgate.net In studies with Zucker Diabetic-Sprague Dawley rats, a model for metabolic syndrome, 8-aminoguanine treatment led to a significant reduction in circulating levels of interleukin-1β (IL-1β), a key inflammatory cytokine, by approximately 70%. researchgate.netahajournals.orgnih.gov In the context of the aging retina, treatment with 8-AG was also found to reduce specific pro-inflammatory cytokines such as IL-33 and IL-1α. news-medical.net This reduction in pro-inflammatory cytokines likely contributes to the compound's protective effects against age-related tissue damage and inflammation. researchgate.netahajournals.org

Structural Analogs and Derivatives of 8 Aminoguanosine in Research

Comparative Pharmacological Profiles of 8-Aminopurines

The substitution of a hydrogen atom with an amino group at the 8th position of the purine (B94841) ring creates a family of compounds known as 8-aminopurines. These include 8-aminoguanosine and its metabolite 8-aminoguanine (B17156), as well as their structural counterparts 8-aminoinosine and 8-aminohypoxanthine (B116433). nih.govnih.gov These compounds share the ability to inhibit the enzyme purine nucleoside phosphorylase (PNPase), which leads to a "rebalancing" of the purine metabolome. fishersci.comchem960.com This inhibition increases the levels of PNPase substrates like inosine (B1671953) and guanosine (B1672433) while decreasing the products, hypoxanthine (B114508) and guanine (B1146940). scribd.com This shared mechanism is the foundation for their similar, yet distinct, pharmacological effects, especially concerning renal and hemodynamic functions. chem960.com

Influence on Nucleic Acid Structures and Functions

The base component, 8-aminoguanine, has been a subject of intense research due to its ability to be incorporated into nucleic acids and profoundly influence their higher-order structures, such as G-quadruplexes and DNA triplexes.

Incorporation of 8-Aminoguanine into DNA and RNA

8-aminoguanine can arise endogenously. Nitrosative stress can lead to the formation of 8-nitroguanine (B15626) in DNA and RNA, which can subsequently be reduced to form 8-aminoguanine moieties within these biomolecules. The catabolism of these modified nucleic acids can release this compound.

From a synthetic biology and molecular research perspective, 8-amino-2'-deoxyguanosine (B8737438) triphosphate (8-amino-dGTP) can be incorporated into DNA. Studies have shown that mammalian DNA polymerases α and β can catalyze the incorporation of 8-amino-dGTP opposite a cytosine residue in a template strand. The presence of a single 8-aminoguanine residue in a vector has been shown to have mutagenic potential, primarily causing G→T transversions in mammalian cells.

Effects on G-quadruplex Formation, Stability, and Kinetics

G-quadruplexes are four-stranded structures formed in guanine-rich nucleic acid sequences. The substitution of guanine with 8-aminoguanine has complex, position-dependent effects on these structures.

Research indicates that substituting guanine with 8-aminoguanine can significantly accelerate the formation of tetramolecular, parallel-stranded G-quadruplexes. When placed at the 5' end of the sequence, 8-aminoguanine was found to increase the rate of formation 63-fold compared to the unmodified sequence. This makes it an attractive modification for applications where rapid quadruplex assembly is desired.

However, the effect on thermal stability is often detrimental. Several studies have reported that the incorporation of 8-aminoguanine destabilizes the G-quadruplex structure. This destabilization is attributed to the disruption of the hydrogen-bonding network within the G-tetrads. For example, one study noted that an 8-aminoguanine substitution destabilized a quadruplex by 7°C. Yet, in contrast, another study found that placing 8-aminoguanine at central positions, rather than the ends, could lead to a slight increase in the apparent melting temperature, suggesting the effect is highly context- and position-dependent.

DNA Triplex Stabilizing Properties of 8-Aminoguanine

In stark contrast to its generally destabilizing effect on G-quadruplexes, 8-aminoguanine is a powerful stabilizer of DNA triple helices. A DNA triplex is formed when a third strand of DNA binds in the major groove of a standard Watson-Crick duplex. The substitution of guanine with 8-aminoguanine in the third (Hoogsteen) strand has been shown to largely stabilize the triplex structure at both neutral and acidic pH.

Theoretical calculations and experimental data from UV melting and NMR studies confirm this strong stabilizing effect. The stabilization is proposed to arise from two main factors: (i) the formation of an additional Hoogsteen hydrogen bond between the 8-amino group and an oxygen atom (N8→O2) and (ii) favorable electrostatic interactions between the positively charged 8-amino group and the negatively charged minor part of the triplex's major groove. Each substitution of guanine with 8-aminoguanine can increase the stability by approximately 2–3°C. This property makes 8-aminoguanine a valuable tool for designing stable triplex-forming oligonucleotides for various biotechnological and therapeutic applications.

Advanced Methodologies and Techniques in 8 Aminoguanosine Research

In Vivo Animal Model Research Techniques

In vivo studies using animal models, primarily rats, have been fundamental in characterizing the physiological effects of 8-aminoguanosine. These studies have employed a range of advanced techniques to monitor and measure various biological parameters in real-time.

Renal Microdialysis for Real-Time Interstitial Purine (B94841) Metabolite Measurement

To understand the local biochemical changes within the kidney induced by this compound, researchers have employed renal microdialysis. ahajournals.orgnih.gov This technique involves the insertion of a small, semi-permeable probe into specific regions of the kidney, such as the cortex and medulla. nih.govnih.gov The probe is perfused with a physiological solution, and substances from the surrounding interstitial fluid diffuse across the membrane into the dialysate, which is then collected for analysis. nih.gov

This methodology has been critical in demonstrating that the administration of this compound leads to a significant increase in the interstitial levels of its active metabolite, 8-aminoguanine (B17156), in both the renal cortex and medulla. nih.gov Furthermore, renal microdialysis coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has provided direct evidence for the mechanism of action of 8-aminoguanine. nih.govahajournals.org Studies have shown that intravenous administration of 8-aminoguanine causes a substantial increase in the renal interstitial concentrations of inosine (B1671953) and guanosine (B1672433), while decreasing the levels of their respective metabolites, hypoxanthine (B114508) and guanine (B1146940). nih.govahajournals.org This rebalancing of the renal purine metabolome is a key finding attributed to this technique. nih.govahajournals.org

The table below summarizes findings from a study where renal microdialysis was used to measure inosine concentrations in the renal cortex and medulla of rats following an intravenous injection of 8-aminoguanine. ahajournals.org

| Experimental Period | Time (minutes) | Cortical Inosine (ng/mL) | Medullary Inosine (ng/mL) |

| Period 1 (Baseline) | 0-30 | ~2 | ~4 |

| Period 2 | 40-70 | ~1025 | ~1069 |

| Period 3 | 85-115 | Sustained High Levels | Sustained High Levels |

This table is based on data indicating that intravenous administration of 8-aminoguanine and this compound similarly increased renal medullary interstitial levels of 8-aminoguanine to approximately 1025-1069 ng/mL from a baseline of 2-4 ng/mL. nih.gov

Metabolic Cage Studies for Comprehensive Excretory Function Assessment

Metabolic cage studies are essential for the non-invasive, long-term collection of urine and feces, as well as for monitoring food and water intake in animal models. researchgate.netresearchgate.net This methodology has been extensively used in this compound research to assess its effects on renal excretory function over extended periods. researchgate.netpitt.edu

In studies involving Zucker Diabetic-Sprague Dawley (ZDSD) rats, metabolic cages were used to collect 24-hour urine samples at different phases of the experimental protocol, which included normal and high-salt diets, as well as a diabetogenic diet. researchgate.netresearchgate.net Analysis of the collected urine confirmed the increased excretion of 8-aminoguanine in treated animals and demonstrated the compound's effects on water intake and urine output, particularly its ability to attenuate diet-induced polydipsia and polyuria. researchgate.net These studies have shown that this compound and its metabolite, 8-aminoguanine, induce significant diuresis (increased urine volume), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion), while paradoxically decreasing potassium excretion. ahajournals.orgresearchgate.net

Application of Specific Knockout Models (e.g., A2B receptor knockout rats)

The use of genetically modified animal models, specifically knockout rats lacking certain receptors, has been a powerful tool in dissecting the molecular pathways involved in this compound's effects. ahajournals.orgresearcher.life To investigate the role of adenosine (B11128) receptors in mediating the renal effects of the increased inosine levels caused by 8-aminoguanine, researchers have utilized rats with genetic deletions of the A1, A2A, or A2B adenosine receptors. nih.gov

These studies have yielded crucial insights. It was observed that 8-aminoguanine retained its diuretic, natriuretic, and glucosuric effects in A1 and A2A receptor knockout rats. ahajournals.orgahajournals.org However, these effects were completely abolished in A2B receptor knockout rats. ahajournals.orgahajournals.org This finding strongly indicates that the A2B receptor is essential for mediating the renal excretory actions of 8-aminoguanine-induced inosine. nih.govnih.gov Further supporting this, the diuretic and natriuretic effects of direct inosine administration were also absent in A2B knockout rats. ahajournals.orgnih.gov

In Vitro Cellular and Biochemical Assays

Complementing the in vivo data, in vitro assays have provided a more granular understanding of the molecular interactions of this compound and its metabolites.

Enzyme Kinetic Assays for Purine Nucleoside Phosphorylase Activity

Enzyme kinetic assays have been central to confirming the primary molecular target of 8-aminoguanine. ahajournals.org These assays measure the rate of an enzyme-catalyzed reaction and can determine how a compound affects the enzyme's activity. The enzyme of interest in this compound research is purine nucleoside phosphorylase (PNPase). ahajournals.orgunimi.it

Kinetic analyses have been performed using human recombinant PNPase, with inosine or guanosine as the substrate and measuring the formation of the product, hypoxanthine or guanine, respectively. ahajournals.orgunimi.itnih.gov These experiments have definitively shown that 8-aminoguanine is an inhibitor of PNPase. ahajournals.orgahajournals.org One study determined the enzyme inhibition constant (Ki) for 8-aminoguanine to be 2.8 µmol/L. ahajournals.org

Furthermore, these assays have been used to compare the inhibitory potency of related 8-aminopurines. For example, 8-aminoinosine and 8-aminohypoxanthine (B116433) were also found to be PNPase inhibitors, though approximately 10-fold less potent than 8-aminoguanine. nih.gov The results from these kinetic studies are consistent with in vivo findings, where administration of these compounds leads to an increased ratio of PNPase substrates (inosine, guanosine) to products (hypoxanthine, guanine) in the urine. nih.govnih.gov

The table below shows the reported inhibitory constants (Ki) for various 8-aminopurines against PNPase.

| Compound | Reported Ki (µmol/L) | Inhibition Type |

| 8-Aminoguanine | 2.8 | Competitive ahajournals.org |

| 8-Aminoinosine | 35 - 48 | Competitive researchgate.netnih.gov |

| 8-Aminohypoxanthine | 10 - 28 | Competitive nih.gov |

These advanced methodologies, from whole-animal physiological monitoring to specific molecular assays, have been indispensable in building a comprehensive, evidence-based understanding of the biological activities of this compound.

Cell-Based Assays for Adenylyl Cyclase Activity and Rac1 Signaling Pathway Analysis

The investigation of this compound's biological effects relies on sophisticated cell-based assays to elucidate its mechanisms of action. These assays are critical for understanding how this compound influences cellular signaling pathways, such as those involving adenylyl cyclase and Rac1.

Adenylyl Cyclase Activity Assays:

To determine the impact of this compound on adenylyl cyclase, researchers employ various assay formats. One common method involves using HEK293 cells engineered to express specific receptors, such as the adenosine A2B receptor. ahajournals.orgresearchgate.net In these systems, the activation of adenylyl cyclase is measured by quantifying the production of its downstream product, cyclic AMP (cAMP). ahajournals.orgresearchgate.net A homogeneous time-resolved fluorescence (HTRF) assay is a frequently used technique for this purpose. ahajournals.orgresearchgate.net This assay provides a sensitive and high-throughput method to measure cAMP levels, offering insights into how this compound or its metabolites might modulate receptor-mediated adenylyl cyclase activation. ahajournals.orgresearchgate.net Studies have shown that the effects of 8-aminoguanine, a metabolite of this compound, on diuresis, natriuresis, and glucosuria are mediated by the adenosine A2B receptor/adenylyl cyclase/cAMP pathway. ahajournals.orgnih.govahajournals.org

Rac1 Signaling Pathway Analysis:

Transcriptomics for Global Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, provides a powerful tool to understand the global changes in gene expression induced by this compound. wikipedia.org This approach allows researchers to move beyond single-pathway analysis and obtain a comprehensive view of the cellular response to this compound. wikipedia.org

By employing techniques like RNA sequencing (RNA-Seq), scientists can identify which genes are turned "on" or "off" in response to this compound treatment. wikipedia.orgthermofisher.com This can reveal novel biological pathways and molecular targets affected by the compound. For example, transcriptomic analysis of retinal tissue from aged rats treated with 8-aminoguanine (the active metabolite of this compound) highlighted the compound's anti-inflammatory effects on both innate and adaptive immune responses. nih.gov

The process typically involves treating cells or animal models with this compound and then extracting the total RNA. This RNA is then sequenced, and the resulting data is analyzed to identify differentially expressed genes compared to untreated controls. mdpi.com This information can be used to generate hypotheses about the mechanisms of action of this compound, which can then be tested in further experiments. thermofisher.com For instance, identifying the upregulation of genes involved in a particular protective pathway could suggest a new therapeutic application for the compound. thermofisher.com

Histopathological and Ultrastructural Analysis of Organ Systems

Histopathological and ultrastructural analyses are essential techniques for examining the effects of this compound on the morphology and fine structure of tissues and organs. These methods provide visual evidence of the compound's impact at the cellular and subcellular levels.

Histopathological Analysis:

Histopathology involves the microscopic examination of stained tissue sections to identify abnormalities. In research involving this compound, this technique has been used to assess its protective effects in various disease models. For example, in studies of sickle cell disease in mice, semi-quantitative histopathological analysis revealed that this compound treatment reduced ischemic and fibrotic injury, as well as iron deposition in the spleen and liver. nih.gov Similarly, in aged rats, chronic treatment with 8-aminoguanine restored histological abnormalities in the bladder and urethra to a younger state. ahajournals.org In a model of chemical hemorrhagic cystitis, 8-aminoguanine treatment prevented morphological and histological abnormalities in the bladder mucosa. jci.org

Ultrastructural Analysis:

Ultrastructural analysis, typically performed using transmission electron microscopy (TEM), provides a much higher resolution view of cellular components, such as mitochondria. This technique has been instrumental in demonstrating the restorative effects of 8-aminoguanine on age-related cellular damage. In aged rats, treatment with 8-aminoguanine was shown to reverse abnormalities in smooth muscle cell morphology and the swelling and degeneration of mitochondria in the bladder. ahajournals.orgsemanticscholar.org These findings suggest that this compound and its metabolite can ameliorate key structural changes associated with aging and disease. semanticscholar.org

Analytical Chemistry Techniques for Compound Characterization and Quantification

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Purine Quantification

Ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific analytical technique used for the quantification of this compound and other purines in biological samples. ahajournals.orgnih.gov This method combines the high separation efficiency of UPLC with the precise mass detection of tandem mass spectrometry. ahajournals.orgnih.gov

In a typical UPLC-MS/MS workflow for purine analysis, urine or other biological samples are first diluted and spiked with stable isotope-labeled internal standards. nih.gov The samples are then injected into a UPLC system equipped with a C18 column, which separates the different purine compounds based on their physicochemical properties. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each purine, allowing for highly selective and accurate quantification. nih.govresearchgate.net

This technique has been crucial in confirming the presence of endogenous 8-aminoguanine in urine and renal microdialysate. ahajournals.org It has also been used to demonstrate the in vivo inhibition of purine nucleoside phosphorylase (PNPase) by this compound, as evidenced by increased levels of PNPase substrates (inosine and guanosine) and decreased levels of their products (hypoxanthine and guanine) in the urine. nih.govnih.gov

| Purine | Effect of this compound Treatment | Reference |

|---|---|---|

| Inosine | Increased | nih.gov |

| Guanosine | Increased | nih.gov |

| Hypoxanthine | Decreased | nih.gov |

| Guanine | Decreased | nih.gov |

High Performance Liquid Chromatography (HPLC) for Purity and Metabolite Analysis

High-performance liquid chromatography (HPLC) is a fundamental analytical technique for determining the purity of this compound and for analyzing its metabolites. nih.govmtoz-biolabs.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). mtoz-biolabs.com

For purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. sigmaaldrich.comsigmaaldrich.com The compound is then separated on a reversed-phase C18 column, and its elution is monitored by a UV detector. nih.govmtoz-biolabs.com The purity is determined by the relative area of the main peak corresponding to this compound in the chromatogram. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

HPLC is also used to study the metabolism of this compound. nih.govasm.org By analyzing biological samples after administration of the compound, researchers can identify and quantify its metabolites, such as 8-aminoguanine. researchgate.net This is crucial for understanding whether the observed biological effects are due to the parent compound or its metabolites. researchgate.net

| Analysis Type | Methodology | Reference |

|---|---|---|

| Purity Assessment | Reversed-phase C18 column with UV detection | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Metabolite Analysis | Analysis of biological samples to identify and quantify metabolites like 8-aminoguanine | asm.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation Studies of Modified Nucleic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of nucleic acids, including those modified with 8-aminoguanine, the nucleobase of this compound. nih.govresearchgate.net NMR provides detailed information about the spatial arrangement of atoms within a molecule. nih.gov

While the signals of the amino protons at position 8 of 8-aminoguanine are often not observed in NMR spectra, other NMR parameters, such as the nuclear Overhauser effect (NOE), provide valuable information about the conformation of the modified nucleic acid. researchgate.net

Translational Potential and Future Research Trajectories for 8 Aminoguanosine

Prospects as a Novel Therapeutic Agent for Cardiovascular and Renal Diseases

8-Aminoguanosine and its metabolite, 8-aminoguanine (B17156), have demonstrated significant potential as a new class of drugs for treating a variety of cardiovascular and renal conditions. ahajournals.orgnih.gov Preclinical studies have highlighted their beneficial effects in animal models of systemic and pulmonary hypertension, metabolic syndrome, chronic kidney disease, stroke, and sickle cell disease. researchgate.net

The primary mechanism of action involves the inhibition of PNPase, which leads to a "rebalancing" of the purine (B94841) metabolome. researchgate.netahajournals.org This inhibition increases the levels of protective purines like inosine (B1671953) and guanosine (B1672433), while decreasing the levels of damaging purines such as hypoxanthine (B114508) and xanthine (B1682287). ahajournals.org This modulation of purine levels contributes to the diuretic, natriuretic, and glucosuric effects observed with this compound and 8-aminoguanine administration. ahajournals.orgophed.com

Specifically, in the context of renal function, the increase in renal interstitial inosine levels, mediated by PNPase inhibition, is thought to activate adenosine (B11128) A2B receptors, leading to increased renal medullary blood flow and enhanced excretory function. researchgate.netahajournals.org Notably, these compounds also exhibit a potassium-sparing effect, an action that appears to be independent of PNPase inhibition and may involve the inhibition of Rac1. ahajournals.org

In animal models, chronic oral administration of this compound has been shown to suppress the development of deoxycorticosterone/salt-induced hypertension. ophed.com Furthermore, in Dahl salt-sensitive rats, a model for salt-sensitive hypertension, 8-aminoguanine treatment attenuated the rise in blood pressure on a high-salt diet, prevented strokes, and significantly increased lifespan. nih.gov this compound has also been found to retard the progression of pulmonary hypertension in rats. ahajournals.orgnih.gov

The potential of 8-aminopurines to treat cardiovascular and renal diseases is underscored by their multifaceted mechanism of action, which not only addresses symptoms but may also target underlying pathological processes. ahajournals.orgahajournals.org

Therapeutic Implications for Aging-Associated Disorders Beyond Current Preclinical Models

Emerging evidence strongly suggests that 8-aminopurines, particularly 8-aminoguanine, possess geroprotective properties, offering the potential to "turn back the clock" on age-associated disorders. ahajournals.orgahajournals.org Preclinical studies have demonstrated their ability to reverse age-related dysfunction in the lower urinary tract and retina. ahajournals.orgnih.gov

In aged rats, chronic treatment with 8-aminoguanine has been shown to restore histological, ultrastructural, and physiological abnormalities in the bladder and urethra to a more youthful state. auanews.netahajournals.org This includes reversing decreased collagen fiber tortuosity and increased bladder stiffness associated with aging. nih.gov These findings suggest a potential therapeutic avenue for treating age-associated lower urinary tract dysfunctions in humans. auanews.netresearchgate.net